Targinact

Description

Properties

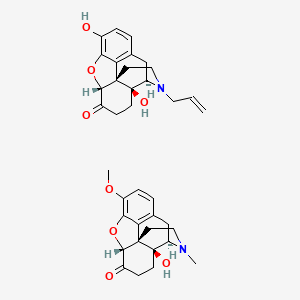

CAS No. |

92522-88-8 |

|---|---|

Molecular Formula |

C37H42N2O8 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1 |

InChI Key |

ACSGYQDUMAPFHC-ONHRPZMOSA-N |

SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Other CAS No. |

92522-88-8 |

Synonyms |

oxycodone naloxone combination Targinact |

Origin of Product |

United States |

Foundational & Exploratory

Targinact® (Oxycodone/Naloxone): A Dual-Action Mechanism for Chronic Pain Management

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Targinact®, a fixed-dose combination of oxycodone and naloxone, in the management of chronic pain. It is designed to offer an in-depth understanding of the pharmacodynamic and pharmacokinetic principles that underpin its efficacy and safety profile, with a particular focus on the molecular interactions and physiological consequences of its dual components.

Core Concept: Targeted Analgesia with Peripheral Opioid Blockade

This compound® is a prolonged-release oral formulation combining the potent opioid agonist oxycodone with the opioid antagonist naloxone in a 2:1 ratio.[1][2] The fundamental principle behind this combination is to provide effective systemic analgesia through the action of oxycodone while simultaneously mitigating a common and debilitating side effect of opioid therapy—opioid-induced constipation (OIC)—through the localized action of naloxone in the gastrointestinal tract.[1][3]

The success of this dual-action mechanism hinges on the distinct pharmacokinetic properties of its two active ingredients when administered orally. Oxycodone is well-absorbed and systemically available, whereas naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability.[3][4] This allows naloxone to act as a competitive antagonist at the opioid receptors in the gut wall, counteracting the constipating effects of oxycodone, without significantly diminishing its centrally-mediated analgesic effects.[1][3]

Pharmacodynamic Properties

Oxycodone: The Agonist Engine of Analgesia

Oxycodone is a semi-synthetic opioid that exerts its analgesic effects primarily as an agonist at mu (µ)-opioid receptors (MOR) in the central nervous system (CNS), although it also has an affinity for kappa (κ)- and delta (δ)-opioid receptors.[5][6][7] The binding of oxycodone to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the perception of pain.[7][8]

Upon binding to opioid receptors, oxycodone stimulates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the G-alpha subunit of the G-protein complex.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels contributes to the hyperpolarization of neurons and a decrease in the release of nociceptive neurotransmitters such as substance P and glutamate.[5][8] Furthermore, oxycodone enhances the activity of descending inhibitory pain pathways.[8]

Naloxone: The Peripheral Antagonist

Naloxone is a pure, non-selective opioid receptor antagonist with a high affinity for the µ-opioid receptor.[9][10][11] It acts as a competitive antagonist, meaning it binds to the same receptor sites as opioid agonists like oxycodone but does not activate the receptor.[11][12] By occupying the receptor, it blocks the action of the agonist.[12] When administered in the absence of opioids, naloxone has little to no pharmacological effect.[9][11]

In the context of this compound®, naloxone's primary role is to counteract the effects of oxycodone on the opioid receptors located in the myenteric plexus of the gastrointestinal tract.[3] By competitively inhibiting oxycodone binding in the gut, naloxone mitigates the reduction in gut motility and the increase in fluid absorption that lead to constipation.[1]

Pharmacokinetic Profile: The Key to Dual Action

The differential bioavailability of oxycodone and naloxone following oral administration is the cornerstone of this compound®'s mechanism of action.

| Parameter | Oxycodone | Naloxone | Reference(s) |

| Oral Bioavailability | 60% - 87% | < 3% | [3][5][13][14] |

| Plasma Protein Binding | ~45% | Not specified | [5][7][13] |

| Metabolism | Liver (CYP3A4, CYP2D6) | Extensive first-pass metabolism in the liver | [3][5][13][15] |

| Primary Site of Action | Central Nervous System | Gastrointestinal Tract | [3][16] |

| Plasma Half-life | 3-5 hours | ~1 hour (parenteral) | [5][7][13] |

Table 1: Comparative Pharmacokinetic Parameters of Oxycodone and Naloxone

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical relationship of this compound®'s dual-action mechanism.

Caption: Oxycodone's signaling pathway leading to analgesia.

Caption: Logical relationship of this compound's dual-action mechanism.

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of oxycodone and naloxone for µ, κ, and δ opioid receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human µ, κ, or δ opioid receptor.

-

Radioligand: A specific radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]DPDPE for δ) is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (oxycodone or naloxone).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for radioligand binding assay.

In Vivo Assessment of Analgesia and Gastrointestinal Transit

Objective: To evaluate the analgesic efficacy and the effect on gastrointestinal transit of orally administered this compound® compared to oxycodone alone and placebo.

Methodology:

-

Animal Model: Rodent models of nociceptive pain (e.g., tail-flick test, hot plate test) and neuropathic pain (e.g., chronic constriction injury model) are commonly used.

-

Drug Administration: Animals are randomly assigned to receive oral administration of this compound®, oxycodone alone, or a vehicle control (placebo).

-

Analgesia Assessment: At predetermined time points after drug administration, the analgesic response is measured. In the tail-flick and hot plate tests, this is the latency to withdraw the tail or paw from a thermal stimulus.

-

Gastrointestinal Transit Measurement: A marker (e.g., charcoal meal) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the analgesic effects and gastrointestinal transit times between the different treatment groups.

Conclusion

The mechanism of action of this compound® represents a sophisticated approach to chronic pain management. By combining the potent central analgesic effects of oxycodone with the peripherally restricted opioid antagonism of naloxone, this compound® effectively uncouples the desired therapeutic effect from a common and burdensome side effect. This dual-action is made possible by the distinct pharmacokinetic profiles of the two components, specifically the high systemic bioavailability of oxycodone and the extensive first-pass metabolism of naloxone. This targeted approach offers a significant therapeutic advantage for patients with chronic pain who require long-term opioid therapy, improving their quality of life by addressing both pain and opioid-induced constipation.

References

- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]

- 3. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Oxycodone Hydrochloride? [synapse.patsnap.com]

- 9. Naloxone - Wikipedia [en.wikipedia.org]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]

- 13. sahpra.org.za [sahpra.org.za]

- 14. purdue.ca [purdue.ca]

- 15. This compound - CT 10861 - Version anglaise [has-sante.fr]

- 16. Background - OxyContin Diversion and Abuse [justice.gov]

An In-depth Technical Guide on the Pharmacokinetics of Prolonged-Release Oxycodone/Naloxone

Introduction

The fixed-dose combination of prolonged-release (PR) oxycodone and naloxone is formulated to provide effective analgesia for severe chronic pain while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] Oxycodone, a potent µ-opioid receptor agonist, is responsible for the analgesic effect.[3][4] Naloxone, a competitive opioid receptor antagonist, is included to counteract the local effects of oxycodone on opioid receptors in the gastrointestinal tract.[3][4]

The key to this formulation's dual action lies in the distinct pharmacokinetic profiles of the two components when administered orally. Oxycodone is well-absorbed and systemically available to exert its analgesic effects on the central nervous system (CNS).[3][4] In contrast, oral naloxone undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability.[3][4][5][6] This allows naloxone to act locally as an antagonist in the gut, preventing or reducing constipation, without significantly reversing the central analgesic effects of oxycodone.[1][3][4] This guide provides a detailed overview of the pharmacokinetics of prolonged-release oxycodone/naloxone, supported by quantitative data, experimental methodologies, and visual diagrams.

Pharmacokinetics of Oxycodone and Naloxone

The pharmacokinetic properties of the fixed-dose combination are comparable to those of oxycodone PR and naloxone PR administered as separate formulations.[7]

Oxycodone

-

Absorption and Bioavailability: Orally administered oxycodone has a high absolute bioavailability, reaching up to 87%.[3][4] The prolonged-release formulation is designed to provide a slower rate of absorption compared to immediate-release formulations. Following administration of the PR tablets, peak plasma concentrations (Cmax) are typically reached within 2 to 3.5 hours.[3][8] Dose proportionality for Cmax and the extent of absorption (AUC) has been established for various tablet strengths.[9]

-

Effect of Food: The presence of a high-fat meal can nominally increase the Cmax and bioavailability of oxycodone from the PR formulation, but this effect is not considered clinically relevant.[9] Therefore, the tablets can be taken with or without food.[9]

-

Distribution: After absorption, oxycodone is widely distributed throughout the body and effectively crosses the blood-brain barrier to produce analgesia.[3] Its parent form is considered the primary contributor to the analgesic effect, as its metabolites are found in low concentrations in the brain.[3][4]

-

Metabolism: Oxycodone is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. It is N-demethylated to noroxycodone (mainly by CYP3A4) and O-demethylated to the potent opioid oxymorphone (mainly by CYP2D6).

-

Elimination: Oxycodone and its metabolites are primarily excreted in the urine.[10] The elimination half-life (t½) of oxycodone from the PR formulation is approximately 4 to 6 hours.[4]

Naloxone

-

Absorption and Bioavailability: When taken orally, naloxone is subject to significant first-pass metabolism.[9] This results in a very low absolute oral bioavailability of less than 3%.[3][4][9] Studies have shown the mean absolute bioavailability to be ≤ 2% for oral doses ranging from 5 mg to 120 mg.[6][11] This poor systemic availability is crucial for the drug's mechanism of action, as it minimizes the antagonism of oxycodone's central analgesic effects.[1]

-

Metabolism: Naloxone is extensively metabolized in the liver, with its primary metabolite being naloxone-3-glucuronide.[3][4] Due to the low bioavailability of the parent drug, this metabolite is the main form found in systemic circulation.[3]

-

Elimination: The elimination half-life of naloxone is reported to be between 4 and 17 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of oxycodone and total naloxone (naloxone and its main metabolite, naloxone-3-glucuronide) from a single-dose bioequivalence study in healthy Chinese subjects under fasting and fed conditions.

Table 1: Pharmacokinetic Parameters of Oxycodone (40 mg dose) in Healthy Subjects [3][8]

| Condition | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (hng/mL) | AUC0–∞ (hng/mL) | t½ (h) |

| Fasting | Brand-name | 67.5 ± 12.9 | 2.00 | 664 ± 146 | 667 ± 147 | 5.58 ± 1.57 |

| Generic | 70.3 ± 15.6 | 2.00 | 652 ± 136 | 654 ± 137 | 5.51 ± 1.63 | |

| Fed | Brand-name | 71.2 ± 10.2 | 2.50 | 697 ± 171 | 699 ± 173 | 5.40 ± 1.34 |

| Generic | 82.3 ± 17.1 | 3.50 | 696 ± 154 | 698 ± 155 | 5.37 ± 1.32 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median for Tmax.

Table 2: Pharmacokinetic Parameters of Total Naloxone (20 mg dose) in Healthy Subjects [3][8]

| Condition | Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (hng/mL) | AUC0–∞ (hng/mL) | t½ (h) |

| Fasting | Brand-name | 89.3 ± 20.6 | 1.00 | 547 ± 104 | 552 ± 104 | 6.59 ± 1.77 |

| Generic | 85.6 ± 23.4 | 1.00 | 538 ± 131 | 543 ± 133 | 6.00 ± 1.88 | |

| Fed | Brand-name | 62.0 ± 18.4 | 2.00 | 528 ± 135 | 532 ± 137 | 7.81 ± 2.74 |

| Generic | 63.6 ± 19.5 | 2.50 | 522 ± 129 | 527 ± 130 | 7.65 ± 2.45 |

Total naloxone refers to naloxone and its main metabolite, naloxone-3β-D-glucuronide. Data are presented as mean ± standard deviation for Cmax, AUC, and t½, and as median for Tmax.

Pharmacokinetics in Special Populations

-

Renal Impairment: In patients with end-stage renal disease (ESRD), plasma concentrations of both oxycodone and naloxone are elevated.[12][13] Haemodialysis can remove approximately 10% of an administered oxycodone dose.[14][15] The elimination half-life of oxycodone is significantly shorter during a 4-hour haemodialysis period (3.9 h) compared to periods without haemodialysis (5.7 h).[14][15] Despite this, studies suggest that oxycodone can be used at usual doses in patients requiring dialysis due to its relatively short half-life and the absence of unconjugated active metabolites.[14][15]

-

Hepatic Impairment: Plasma concentrations of both oxycodone and naloxone are also elevated in patients with hepatic impairment, with naloxone concentrations being affected to a greater extent.[9][12] Caution is advised when administering the combination to patients with mild hepatic impairment, and it is contraindicated in those with moderate to severe hepatic impairment.[9]

-

Geriatric Patients: As with many medications, dose selection for elderly patients should be cautious, typically starting at the lower end of the dosing range to account for a higher likelihood of decreased hepatic, renal, or cardiac function.[12]

Experimental Protocols

The following provides a detailed methodology for a representative single-dose, open-label, randomized, two-period crossover bioequivalence study.

Study Design

-

Objective: To compare the pharmacokinetic profiles, bioavailability, and safety of a generic and a brand-name formulation of oxycodone/naloxone PR 40 mg/20 mg tablets.

-

Design: The study was divided into two separate trials: one under fasting conditions and one under fed conditions. Both were open-label, randomized, single-dose, two-period crossover studies.[3]

-

Phases: Each trial consisted of a screening period, two treatment periods separated by a 7-day washout period, and a follow-up visit.[3]

Subject Population

-

Participants: Healthy adult male and female subjects.[7] For the described study, 36 healthy Chinese subjects were enrolled for each trial (fasting and fed).[3][4]

-

Inclusion Criteria: Typical criteria include age (e.g., 18-45 years), body mass index (BMI) within a specified range, and good health as determined by medical history, physical examinations, and laboratory tests.

-

Exclusion Criteria: Common exclusions include pregnancy or lactation, history of allergies to the study drugs, significant medical conditions (especially gastrointestinal, cardiovascular, hepatic, or renal), history of substance abuse, and use of other medications that could interfere with the study drugs.[3][4]

Dosing and Administration

-

Fasting Study: Subjects fasted for at least 10 hours before and 4 hours after drug administration.[3]

-

Fed Study: Subjects consumed a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[3]

-

Drug Administration: Subjects received a single oral dose of either the generic or brand-name oxycodone/naloxone PR 40 mg/20 mg tablet with water.

-

Naltrexone Blockade: To block the pharmacological effects of oxycodone and reduce adverse events in healthy volunteers, an opioid antagonist like naltrexone may be administered before and after the study drug.[3]

Pharmacokinetic Blood Sampling

-

Schedule: Venous blood samples were collected in tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours).[3]

-

Processing: Plasma was separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

Analytical Methods

-

Technique: Plasma concentrations of oxycodone, naloxone, and naloxone-3-glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]

-

Quantification: Due to the very low plasma concentrations of naloxone, its main metabolite (naloxone-3-glucuronide) is often measured, and the results are reported as "total naloxone".[3]

-

Validation: The analytical method was validated according to regulatory guidelines, with linear ranges established for each analyte (e.g., 0.1–100 ng/mL for oxycodone and 0.2–200 ng/mL for total naloxone).[4] Precision and accuracy were confirmed to be within acceptable limits.[4]

Mandatory Visualizations

Signaling and Mechanism of Action

References

- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacokinetics and Safety of Oxycodone/Naloxone Prolonged-Release Tablets in Chinese Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Low absolute bioavailability of oral naloxone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single- and multiple-dose pharmacokinetic evaluation of oxycodone and naloxone in an opioid agonist/antagonist prolonged-release combination in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tga.gov.au [tga.gov.au]

- 10. Oxycodone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of oxycodone/naloxone and its metabolites in patients with end-stage renal disease during and between haemodialysis sessions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Targinact's Opioid Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targinact is a fixed-dose combination of oxycodone, a potent mu-opioid receptor (MOR) agonist, and naloxone, a competitive opioid receptor antagonist.[1][2] This formulation is designed to provide effective analgesia while mitigating opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[3][4] The therapeutic rationale hinges on the distinct pharmacokinetic profiles of its components: oxycodone is readily absorbed systemically to exert its analgesic effects via central opioid receptors, while oral naloxone has very low bioavailability (<3%) due to extensive first-pass metabolism and thus acts primarily locally on opioid receptors in the gastrointestinal tract.[1][5] This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound's components with opioid receptors, focusing on binding affinities and functional activities.

Data Presentation: Opioid Receptor Binding Affinities and Functional Potencies

The in vitro binding characteristics of oxycodone and naloxone at the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—have been extensively studied. The following tables summarize the quantitative data from various radioligand binding and functional assays.

| Ligand | Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Line | Reference |

| Oxycodone | Mu (µ) | 16.0 | [³H]diprenorphine | Not Specified | [6] |

| Mu (µ) | 1-100 | [³H]-DAMGO | Recombinant human MOR | [7] | |

| Delta (δ) | Low Affinity | Not Specified | Not Specified | [6] | |

| Kappa (κ) | Low Affinity | Not Specified | Not Specified | [6] | |

| Naloxone | Mu (µ) | 2.3 | Not Specified | Living cells | [8] |

| Mu (µ) | 1.518 ± 0.065 | [³H]-DAMGO | Recombinant human MOR | [7] | |

| Mu (µ) | 3.9 | Not Specified | Expressed mammalian opioid receptors | [9] | |

| Kappa (κ) | 16 | Not Specified | Expressed mammalian opioid receptors | [9] | |

| Delta (δ) | 95 | Not Specified | Expressed mammalian opioid receptors | [9] |

Table 1: Summary of In Vitro Opioid Receptor Binding Affinities (K_i_) for Oxycodone and Naloxone. K_i_ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower K_i_ value signifies a higher binding affinity.

| Ligand | Assay | Receptor | EC_50_ (nM) | E_max_ (%) | Cell Line | Reference |

| Oxycodone | GTPγS Binding | hMOR1 | 343 | Not Specified | Not Specified | [6] |

| DAMGO (control agonist) | GTPγS Binding | Mu (µ) | Not Specified | Full Agonist | Rat brain membranes | [10] |

Table 2: Summary of In Vitro Functional Activity of Oxycodone. EC_50_ is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. E_max_ is the maximum response achievable by the drug.

Experimental Protocols

The characterization of this compound's components at opioid receptors relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[11][12]

Materials:

-

Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR) or brain tissue homogenates.[11]

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist) or [³H]diprenorphine (a non-selective antagonist).[6][11]

-

Test Compounds: Oxycodone, Naloxone.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled naloxone or DAMGO.[11][13]

-

Assay Buffer: Typically Tris-HCl buffer with additives like MgCl₂.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer and determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its K_d_ value, and varying concentrations of the test compound.[13]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[10][13]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[10][15]

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.[10]

-

[³⁵S]GTPγS: Radiolabeled GTP analog.

-

GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state at the start of the assay.[10]

-

Test Agonist: Oxycodone.

-

Assay Buffer: Tris buffer containing MgCl₂, NaCl, and EGTA.[16]

-

Non-specific Binding Control: High concentration of unlabeled GTPγS.[10]

Procedure:

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test agonist.[10]

-

Pre-incubation: Incubate the plate at 30°C for approximately 15-30 minutes.[10]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[10]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[10]

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50_ and E_max_ values.[10]

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like oxycodone to the mu-opioid receptor initiates a cascade of intracellular events.

Caption: Agonist binding to MOR leads to G-protein activation and downstream effects.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a compound for an opioid receptor.

Caption: A stepwise representation of the radioligand binding assay protocol.

Functional Assay ([³⁵S]GTPγS Binding) Workflow

This diagram outlines the process for assessing the functional activity of an opioid agonist.

References

- 1. Oxycodone/naloxone - Wikipedia [en.wikipedia.org]

- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]

- 3. Oxycodone/Naloxone Prolonged Release: A Review in Severe Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selondonics.org [selondonics.org]

- 5. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxycodone - Wikipedia [en.wikipedia.org]

- 7. zenodo.org [zenodo.org]

- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Targinact's Effect on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic opioid therapy, including oxycodone, is widely recognized for its potential to suppress the HPA axis, leading to a state of adrenal insufficiency. This suppression is characterized by reduced secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and consequently, cortisol. Conversely, naloxone, as an opioid antagonist, has been shown to stimulate the HPA axis, leading to an increase in ACTH and cortisol levels. The net effect of Targinact on the HPA axis is therefore dependent on the systemic bioavailability of naloxone, which is typically low when administered orally, and the patient's underlying HPA axis function and degree of opioid tolerance. This document provides a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways to inform further research and clinical consideration.

Data on the Effects of Oxycodone and Naloxone on the HPA Axis

The following tables summarize the quantitative data from studies investigating the individual effects of oxycodone (as a representative opioid agonist) and naloxone on key HPA axis hormones. It is important to note the absence of specific data for the this compound combination.

Table 2.1: Effects of Opioid Agonists (e.g., Oxycodone) on HPA Axis Hormones

| Hormone | Direction of Change | Magnitude of Change (Illustrative) | Patient Population | Citation |

| Cortisol | ↓ | Morning cortisol <3 mcg/dL in some cases of opioid-induced adrenal insufficiency (OIAI).[1] Median serum cortisol of 3 µg/dL (range 1.4 to 5) in patients with OIAI.[2] | Patients on chronic opioid therapy | [1][2] |

| ACTH | ↓ | Low or low-normal ACTH levels are characteristic of secondary adrenal insufficiency.[1] Median ACTH of 9.7 pg/mL (range 4.7 to 15) in patients with OIAI.[2] | Patients on chronic opioid therapy | [1][2] |

| CRH | ↓ | Chronic opioid dependence may cause reduced function of the HPA axis, including lower CRH levels.[3] | Heroin-dependent patients on methadone | [3] |

Table 2.2: Effects of Naloxone on HPA Axis Hormones

| Hormone | Direction of Change | Magnitude of Change (Illustrative) | Patient Population | Citation |

| Cortisol | ↑ | Significant increase in plasma cortisol levels following naloxone administration.[4] | Healthy volunteers, patients with PTSD, depressed outpatients | [4][5][6][7] |

| ACTH | ↑ | Significant increase in plasma ACTH levels following naloxone administration.[7][8] | Healthy volunteers, depressed outpatients | [7][8] |

| CRH | ↑ (Inferred) | Naloxone increases endogenous CRH release by blocking inhibitory opioidergic tone.[5][6] | Healthy volunteers, patients with PTSD | [5][6] |

Experimental Protocols

This section details common experimental methodologies used to assess the function of the HPA axis in the context of opioid and opioid antagonist administration.

ACTH (Cosyntropin) Stimulation Test

-

Objective: To assess the adrenal gland's capacity to produce cortisol in response to ACTH. This test is crucial in diagnosing adrenal insufficiency.

-

Protocol:

-

Baseline Sample: A baseline blood sample is drawn to measure basal cortisol and ACTH levels.

-

Administration of Cosyntropin: A synthetic version of ACTH (cosyntropin) is administered intravenously or intramuscularly. A standard high-dose test uses 250 mcg of cosyntropin.[9]

-

Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure cortisol levels.[9]

-

-

Interpretation: A normal response is a significant increase in cortisol levels, typically above a certain threshold (e.g., >18-20 µg/dL), although newer assays may use a lower cutoff.[1][9] A blunted or absent cortisol response suggests adrenal insufficiency. In the context of chronic opioid use, this test can help differentiate between primary and secondary (central) adrenal insufficiency.

Naloxone Challenge Test

-

Objective: To assess the integrity and responsiveness of the HPA axis by blocking the endogenous opioid inhibitory tone.

-

Protocol:

-

Baseline Samples: Blood samples are collected at regular intervals before the administration of naloxone to establish baseline levels of ACTH and cortisol.

-

Naloxone Administration: Naloxone is administered, typically as an intravenous bolus or infusion. The dosage can vary depending on the study design.

-

Post-Infusion Samples: Blood samples are collected at frequent intervals for several hours following naloxone administration to measure the dynamic changes in ACTH and cortisol.

-

-

Interpretation: In healthy individuals, naloxone administration typically leads to a prompt and significant increase in both ACTH and cortisol levels.[7][8] The magnitude of this response can provide insights into the endogenous opioid tone and the overall responsiveness of the HPA axis.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which opioid agonists and antagonists influence the HPA axis.

Caption: Opioid Agonist (Oxycodone) Signaling Pathway on the HPA Axis.

Caption: Naloxone's Mechanism of Action on the HPA Axis.

Discussion and Future Directions

The available evidence strongly suggests that the two components of this compound have opposing effects on the HPA axis. Chronic oxycodone administration is associated with a risk of developing secondary adrenal insufficiency due to central suppression of the HPA axis.[1][10] In contrast, naloxone acts as a stimulant to the HPA axis by blocking the inhibitory tone of endogenous opioids.[5][6][7]

The net effect of this compound on HPA axis function in a given patient is likely influenced by several factors:

-

Naloxone Bioavailability: Oral naloxone has very low systemic bioavailability (typically less than 3%), as it undergoes extensive first-pass metabolism in the liver. This is intentional in the formulation of this compound to limit systemic opioid antagonism while still acting locally in the gut. However, in patients with significant hepatic impairment, systemic naloxone levels could be higher, potentially leading to a greater stimulatory effect on the HPA axis.

-

Dose and Duration of this compound Therapy: The degree of HPA axis suppression from oxycodone is often dose- and duration-dependent.

-

Individual Patient Factors: Pre-existing HPA axis dysfunction, genetic variations in opioid receptors, and concurrent use of other medications can all influence the overall response.

Clinical Implications:

Clinicians should be aware of the potential for HPA axis suppression in patients on long-term this compound therapy, particularly at higher doses. Symptoms of adrenal insufficiency, such as fatigue, weakness, hypotension, and nausea, can be non-specific and may be attributed to other causes.[11] In patients presenting with such symptoms, an evaluation of HPA axis function, including a morning cortisol level and potentially an ACTH stimulation test, should be considered.

Future Research:

There is a clear need for well-designed clinical trials to directly investigate the effects of this compound on the HPA axis. Such studies should:

-

Measure baseline and on-treatment levels of ACTH, cortisol, and other relevant hormones.

-

Incorporate dynamic testing of the HPA axis, such as the ACTH stimulation test and naloxone challenge.

-

Evaluate the impact of different this compound doses and durations of therapy.

-

Assess the influence of patient-specific factors, such as hepatic function and genetic polymorphisms.

A deeper understanding of this compound's neuroendocrine effects will enable more informed prescribing, better patient monitoring, and improved management of potential adverse effects related to the HPA axis.

References

- 1. A Closer Look at Opioid-Induced Adrenal Insufficiency: A Narrative Review | MDPI [mdpi.com]

- 2. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. A Closer Look at Opioid-Induced Adrenal Insufficiency: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of naloxone on oxytocin-induced cortisol decrease in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From pharmacology to physiology: endocrine functions of μ-opioid receptor networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypersensitivity of the hypothalamic-pituitary-adrenal axis to naloxone in post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of naloxone on adrenocorticotropin and cortisol release: evidence for a reduced response in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of HPA axis hormonal responses to naloxone vs psychologically-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Opioid-induced adrenal insufficiency: diagnostic and management considerations [frontiersin.org]

- 10. Secondary adrenal insufficiency induced by long-term use of opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcentral.com [medcentral.com]

The Nexus of Analgesia and Safety: A Technical Guide to the Discovery and Development of Fixed-Ratio Opioid Agonist-Antagonists

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is continually evolving, driven by the dual imperatives of potent analgesia and enhanced safety. A pivotal innovation in this arena has been the development of fixed-ratio opioid agonist-antagonist drug products. These combination therapies are meticulously designed to harness the therapeutic benefits of opioid agonists while mitigating undesirable effects such as abuse potential and opioid-induced side effects. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and developmental pathways of these sophisticated pharmacological agents, with a focus on two prominent examples: buprenorphine/naloxone and buprenorphine/samidorphan.

Rationale and Core Concepts

The fundamental principle behind fixed-ratio opioid agonist-antagonist combinations is the strategic manipulation of opioid receptor pharmacology. Opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) subtypes, are G-protein coupled receptors that mediate both the therapeutic and adverse effects of opioids.[1][2] By combining an agonist or partial agonist with an antagonist at specific ratios, drug developers can fine-tune the net pharmacological effect.

For instance, the combination of a µ-opioid partial agonist with a µ-opioid antagonist is intended to provide analgesia with a ceiling effect on respiratory depression, a major risk associated with full µ-agonists. The addition of an antagonist can also serve as an abuse-deterrent, precipitating withdrawal symptoms if the product is manipulated for intravenous administration.[3][4]

Key Signaling Pathways

The activation of opioid receptors triggers a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] Additionally, opioid receptor activation modulates ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[2]

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

Preclinical Development and Key Experimental Protocols

The development of a fixed-ratio combination product involves a rigorous preclinical evaluation to establish the optimal ratio and to characterize the pharmacological profile of the combination. This process relies on a suite of in vitro and in vivo assays.

In Vitro Characterization

These assays are fundamental to determining the affinity of the individual components for the various opioid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, κ, or δ opioid receptor.[6]

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.[6]

-

Incubation: Cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, or [³H]diprenorphine for DOR) and varying concentrations of the test compound.[6]

-

Non-specific Binding: This is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).[6]

-

Incubation Conditions: Incubation is typically carried out at 25°C for 60 minutes.[6]

-

Termination and Detection: The reaction is terminated by rapid filtration, and the bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Functional assays are crucial for determining the efficacy of the compounds, i.e., whether they act as agonists, antagonists, or partial agonists.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation.[7]

-

Membrane Preparation: As described for the binding assay.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, and 30 µM GDP, pH 7.4.[8]

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[2][8]

-

Incubation Conditions: The reaction is carried out at 30°C for 45-60 minutes.[8]

-

Termination and Detection: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[2]

Caption: GTPγS Binding Assay Workflow.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.[9]

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.

-

Assay Medium: A stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is used.

-

Incubation: Cells are pre-incubated with the test compound, followed by stimulation with forskolin to increase intracellular cAMP levels.[10]

-

Incubation Conditions: The incubation is typically performed at 37°C for a short period (e.g., 10-30 minutes).[10]

-

Detection: Intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP accumulation is quantified to determine IC50 and Emax values.

In Vivo Evaluation

Animal models are essential for assessing the analgesic efficacy, side-effect profile, and abuse potential of the fixed-ratio combination.

Experimental Protocol: Mouse Tail-Flick Test

This is a common test for assessing spinal analgesia.[11]

-

Animals: Male or female mice are typically used.

-

Apparatus: A tail-flick analgesia meter with a radiant heat source.[12]

-

Procedure: The mouse's tail is exposed to the heat source, and the latency to flick the tail away is measured.[13] A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[14]

-

Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose to determine the ED50 (the dose that produces 50% of the maximal effect).

Experimental Protocol: Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of a drug.[15]

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[16]

-

Phases: The protocol consists of three phases:

-

Pre-conditioning: The animal's baseline preference for each compartment is determined.[17]

-

Conditioning: The animal is confined to one compartment after receiving the test drug and to another compartment after receiving the vehicle. This is typically done over several days.[17][18]

-

Post-conditioning (Test): The animal is allowed to freely explore all compartments, and the time spent in each is recorded.[17]

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.

Case Studies in Fixed-Ratio Opioid Agonist-Antagonist Development

Buprenorphine/Naloxone (Suboxone®)

This combination was developed for the treatment of opioid use disorder.[4] Buprenorphine is a partial µ-opioid agonist and a κ-opioid antagonist, while naloxone is a non-selective opioid antagonist.[19] The 4:1 ratio of buprenorphine to naloxone was designed to deter intravenous abuse.[20] When taken sublingually as intended, buprenorphine is well absorbed, while naloxone has poor bioavailability.[19] However, if the combination is dissolved and injected, the naloxone will precipitate withdrawal in opioid-dependent individuals.[3]

Quantitative Data Summary: Buprenorphine and Naloxone

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Buprenorphine | MOR | Binding | Ki (nM) | ~0.2 - 2.0 | [21][22] |

| KOR | Binding | Ki (nM) | ~1.0 - 4.0 | [21] | |

| DOR | Binding | Ki (nM) | ~2.0 - 20 | [21] | |

| MOR | GTPγS | Emax (%) | Partial Agonist | [21] | |

| KOR | GTPγS | Emax (%) | Partial Agonist | [21] | |

| Naloxone | MOR | Binding | Ki (nM) | ~1.0 - 6.0 | [22][23] |

| KOR | Binding | Ki (nM) | ~1.0 - 10 | [24] | |

| DOR | Binding | Ki (nM) | ~10 - 50 | [24] | |

| MOR | GTPγS | Emax (%) | Antagonist | [21] |

Buprenorphine/Samidorphan (ALKS 5461)

This combination was investigated as an adjunctive treatment for major depressive disorder (MDD).[1] Samidorphan is a potent µ-opioid antagonist.[25] The 1:1 fixed-ratio was intended to block the µ-agonist effects of buprenorphine, thereby leveraging the κ-antagonist properties of buprenorphine for a potential antidepressant effect.[1][26] While the combination showed some promise in preclinical models and early clinical trials, it ultimately failed to meet its primary endpoints in later-phase trials for MDD.[1][5]

Quantitative Data Summary: Samidorphan

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Samidorphan | MOR | Binding | Kd (nM) | ~0.1 - 0.5 | [21] |

| KOR | Binding | Kd (nM) | ~0.5 - 2.0 | [21] | |

| DOR | Binding | Kd (nM) | ~1.0 - 3.0 | [21] | |

| MOR | GTPγS | Emax (%) | Antagonist | [21] | |

| KOR | GTPγS | Emax (%) | Partial Agonist | [21] | |

| DOR | GTPγS | Emax (%) | Partial Agonist | [21] |

Clinical Development

The clinical development of fixed-ratio combinations follows a standard pathway, including Phase I, II, and III trials.

Caption: Clinical Trial Workflow for Fixed-Ratio Combinations.

Key considerations in the clinical trial design for these products include the selection of appropriate patient populations, the definition of primary and secondary endpoints, and the assessment of abuse potential through human abuse liability studies. For instance, the clinical trials for ALKS 5461 in MDD utilized the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary efficacy measure.[5]

Conclusion

The discovery and development of fixed-ratio opioid agonist-antagonists represent a sophisticated approach to optimizing the therapeutic index of opioid-based medications. Through a deep understanding of opioid receptor pharmacology and the application of a comprehensive suite of in vitro and in vivo assays, researchers can rationally design combination products with tailored pharmacological profiles. While the clinical success of these agents can be variable, the underlying principles of this approach continue to inform the development of safer and more effective treatments for pain, addiction, and other CNS disorders. This technical guide serves as a foundational resource for professionals engaged in this critical area of drug discovery and development.

References

- 1. Buprenorphine/samidorphan - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajmc.com [ajmc.com]

- 6. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

- 12. web.mousephenotype.org [web.mousephenotype.org]

- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 18. Cues predicting drug or food reward restore morphine-induced place conditioning in mice lacking delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A pilot study of buprenorphine-naloxone combination tablet (Suboxone) in treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Pharmacological Characterization of Buprenorphine, Samidorphan, and Combinations Being Developed as an Adjunctive Treatment of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. zenodo.org [zenodo.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. psychiatryonline.org [psychiatryonline.org]

- 26. Opioid system modulators buprenorphine and samidorphan alter behavior and extracellular neurotransmitter concentrations in the Wistar Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurobiology of Targinact in Central Nervous System Pain Pathways: A Technical Guide

Abstract: This document provides an in-depth examination of the neurobiological mechanisms of Targinact, a fixed-ratio, prolonged-release combination of oxycodone and naloxone. It details the distinct roles of each component within the central and peripheral nervous systems, focusing on the modulation of nociceptive pathways. The guide summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental protocols for assessing opioid activity, and provides visualizations of critical signaling pathways and experimental workflows to elucidate the compound's dual-action mechanism.

Introduction: The Dual-Action Rationale of this compound

This compound® is a combination drug product designed to provide sustained, strong analgesia for severe pain while proactively mitigating a common and debilitating side effect of opioid therapy: opioid-induced constipation (OIC).[1] It consists of the potent µ-opioid receptor (MOR) agonist, oxycodone, and the competitive opioid receptor antagonist, naloxone, in a fixed 2:1 ratio.[1]

The therapeutic innovation of this compound lies in its exploitation of pharmacokinetic principles. When administered orally, oxycodone is systemically absorbed to exert its analgesic effects on the central nervous system (CNS).[2] Conversely, naloxone, due to extensive first-pass metabolism in the liver, has a very low systemic bioavailability (<3%).[3] This allows it to act locally as an antagonist on opioid receptors in the gastrointestinal (GI) tract, counteracting the constipating effects of oxycodone without significantly diminishing its central analgesic activity.[3][4] This guide will dissect the neuropharmacological underpinnings of this mechanism.

Core Neurobiology of Constituent Components

Oxycodone: A µ-Opioid Receptor Agonist

Oxycodone is a semi-synthetic opioid that exerts its primary analgesic effect by acting as an agonist at G protein-coupled opioid receptors, with a high affinity for the µ-opioid receptor (MOR).[5] These receptors are densely expressed in CNS regions critical for pain modulation, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the spinal cord dorsal horn.[6]

In the spinal dorsal horn, a primary site for pain signal integration, oxycodone's binding to MORs produces analgesia through two principal mechanisms[6][7]:

-

Presynaptic Inhibition: Activation of MORs on the central terminals of primary afferent nociceptors (C- and Aδ-fibers) inhibits voltage-gated calcium channels. This reduces the influx of Ca²⁺ and subsequently suppresses the release of excitatory neurotransmitters such as glutamate and substance P into the synapse.[6]

-

Postsynaptic Inhibition: On postsynaptic dorsal horn neurons, MOR activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] This leads to an efflux of K⁺, causing hyperpolarization of the neuronal membrane and making it less likely to fire and propagate the nociceptive signal to higher brain centers.[6]

Naloxone: A Competitive Opioid Receptor Antagonist

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the MOR.[8] When administered, it competes with opioid agonists like oxycodone for the same receptor binding sites.[8][9] If an agonist is displaced, the downstream signaling cascade is terminated, reversing the opioid's effects.[9] This property makes naloxone the standard treatment for opioid overdose, where it rapidly restores respiratory function.[10][11]

The critical feature of naloxone within the this compound formulation is its pharmacokinetic profile. When taken orally, it is well absorbed but undergoes near-complete first-pass metabolism (up to 98%) in the liver to form inactive metabolites like naloxone-3-glucuronide.[12][13][14] This results in a systemic bioavailability of less than 3%, preventing it from significantly antagonizing the central analgesic effects of oxycodone.[3] However, before this metabolic inactivation, it can saturate opioid receptors in the gut wall, fulfilling its role in preventing OIC.[4]

The Integrated Mechanism of this compound

The combination of oxycodone and naloxone in a single prolonged-release formulation provides a dual mechanism of action that separates central analgesia from peripheral side effects.

References

- 1. Oxycodone/Naloxone prolonged-release: a review of its use in the management of chronic pain while counteracting opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. No pain, no strain: Targin® mitigates pain and constipation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purdue.ca [purdue.ca]

- 4. Facebook [cancer.gov]

- 5. Oxycodone regulates incision-induced activation of neurotrophic factors and receptors in an acute post-surgery pain rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. americanaddictioncenters.org [americanaddictioncenters.org]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. drugs.com [drugs.com]

- 12. Naloxone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. RACGP - Oxycodone/naloxone: An unusual adverse drug reaction [racgp.org.au]

An In-depth Technical Guide on the Molecular Interactions of Oxycodone and Naloxone at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of the semi-synthetic opioid agonist, oxycodone, and the competitive antagonist, naloxone, at the mu-opioid receptor (MOR). The content herein is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the core molecular processes to facilitate advanced research and development in opioid pharmacology.

Introduction: The Mu-Opioid Receptor and its Ligands

The mu-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR), is the primary molecular target for many clinically used opioids.[1] Its activation is responsible for the analgesic effects of opioids like oxycodone, but also mediates adverse effects such as respiratory depression and the development of tolerance and dependence.[2][3]

Oxycodone , a semi-synthetic opioid derived from thebaine, acts as a full agonist at the MOR.[1] Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately produce its pharmacological effects.[1]

Naloxone , on the other hand, is a non-selective, competitive opioid receptor antagonist with the highest affinity for the MOR.[4][5] It effectively reverses the effects of opioids by competing for the same binding site on the receptor without activating it, thereby preventing downstream signaling.[6]

Quantitative Analysis of Molecular Interactions

The following tables summarize the key quantitative parameters defining the interaction of oxycodone and naloxone with the mu-opioid receptor. These values are critical for understanding their respective potencies and functional effects.

Table 1: Receptor Binding Affinity

This table presents the inhibitor constant (Ki) for oxycodone and naloxone at the human mu-opioid receptor. Ki is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Mu-Opioid Receptor Ki (nM) | Reference |

| Oxycodone | 1 - 100 | [7][8] |

| Naloxone | 1.1 - 2.3 | [4][5][9] |

Note: Ki values can vary between studies due to differences in experimental conditions and assay systems.

Table 2: Functional Activity at the Mu-Opioid Receptor

This table outlines the functional effects of oxycodone and naloxone on two primary downstream signaling pathways following receptor interaction: G-protein activation and β-arrestin 2 recruitment. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while pA2 is a measure of the potency of a competitive antagonist.

| Compound | Signaling Pathway | Parameter | Value | Reference |

| Oxycodone | G-Protein Activation (cAMP inhibition) | EC50 | Moderate Potency | [8] |

| β-Arrestin 2 Recruitment | EC50 | Partial Agonist | [10] | |

| Naloxone | G-Protein Activation (Antagonism) | pA2 | ~8.37 | [11] |

| β-Arrestin 2 Recruitment (Antagonism) | IC50 | Potent Antagonist | [12] |

Note: Functional parameters are highly dependent on the specific assay and cell system used.

Signaling Pathways and Molecular Mechanisms

The binding of oxycodone or naloxone to the mu-opioid receptor dictates distinct downstream signaling cascades.

Oxycodone-Induced Agonist Signaling

As an agonist, oxycodone activates the MOR, leading to the coupling and activation of inhibitory G-proteins (Gi/o).[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][13] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. Concurrently, agonist binding also promotes the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin 2.[14] β-arrestin 2 binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that has been implicated in some of the adverse effects of opioids.[3][14]

Naloxone-Mediated Antagonism

Naloxone competitively binds to the MOR, physically occupying the binding site and preventing oxycodone or other opioids from binding and activating the receptor.[4][6] Naloxone itself does not induce a conformational change that leads to G-protein activation. By blocking agonist binding, naloxone effectively terminates the downstream signaling cascade responsible for opioid effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of oxycodone and naloxone at the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands (oxycodone, naloxone) by measuring their ability to compete with a radiolabeled ligand for binding to the MOR.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Radiolabeled ligand (e.g., [³H]-DAMGO or [³H]-naloxone).

-

Unlabeled oxycodone and naloxone.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled oxycodone and naloxone in assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the varying concentrations of the unlabeled competitor.

-

For total binding wells, no competitor is added. For non-specific binding wells, a saturating concentration of an unlabeled ligand is added.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. The role of beta-arrestin2 in the severity of antinociceptive tolerance and physical dependence induced by different opioid pain therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 5. Naloxone - Wikipedia [en.wikipedia.org]

- 6. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 11. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Targinact's Impact on Gut Motility and the Enteric Nervous System: A Technical Guide

An in-depth analysis of the dual-action opioid agonist/antagonist on gastrointestinal function for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological effects of Targinact, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, on gut motility and the enteric nervous system (ENS). The document synthesizes findings from preclinical and clinical research to elucidate the mechanisms of action, present quantitative data on its efficacy in mitigating opioid-induced constipation (OIC), and detail the experimental protocols used to evaluate its effects.

Introduction: The Challenge of Opioid-Induced Bowel Dysfunction

Opioid analgesics are a cornerstone in the management of severe pain. However, their therapeutic benefits are often compromised by significant adverse effects, most notably opioid-induced bowel dysfunction (OIBD), with constipation being the most prevalent and distressing symptom.[1][2] Opioids exert their effects by binding to opioid receptors, which are widely distributed not only in the central nervous system (CNS) for analgesia but also extensively throughout the gastrointestinal (GI) tract.[3][4] The activation of μ-opioid receptors (MOR) in the enteric nervous system is the primary driver of OIC.[1][5]

This compound is a prolonged-release oral formulation combining oxycodone and naloxone in a 2:1 ratio.[6] This combination is designed to provide effective analgesia from oxycodone while selectively antagonizing its constipating effects in the gut through the action of naloxone.[6][7] Naloxone, when administered orally, has very low systemic bioavailability (less than 3%) due to extensive first-pass metabolism in the liver.[8][9][10] This gut-restricted antagonism allows naloxone to block the local effects of oxycodone on enteric opioid receptors without compromising centrally mediated analgesia.[6][11]

Mechanism of Action in the Enteric Nervous System

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons within the gut wall that autonomously regulates gastrointestinal function.[12] Opioids disrupt normal gut motility through their interaction with MORs located on enteric neurons in the myenteric and submucosal plexuses.[4][13]

Oxycodone's Impact on Gut Motility

As a potent MOR agonist, oxycodone's binding to enteric opioid receptors initiates a cascade of inhibitory intracellular events.[13][14] This leads to:

-

Inhibition of Neurotransmitter Release: Activation of MORs inhibits the release of excitatory neurotransmitters, such as acetylcholine, which are crucial for peristaltic contractions.[13][14]

-

Reduced Neuronal Excitability: Opioid receptor activation leads to hyperpolarization of enteric neurons by increasing potassium conductance and inhibiting calcium currents.[5][15] This suppression of neuronal activity impairs coordinated muscle contractions.

-

Decreased Intestinal Secretion: Opioids can inhibit secretomotor neurons in the submucosal plexus, leading to reduced intestinal fluid and electrolyte secretion, which contributes to harder, drier stools.[16][17]

-

Increased Sphincter Tone: Opioids can increase the tone of the pyloric, ileocecal, and anal sphincters, further impeding the transit of intestinal contents.[3]

The net result of these actions is a decrease in propulsive motility, an increase in non-propulsive segmental contractions, delayed gastrointestinal transit, and the clinical manifestation of constipation.[1][2][3]

Naloxone's Antagonistic Action in the Gut

Naloxone is a non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[8][18] When this compound is administered orally, the prolonged-release formulation delivers both oxycodone and naloxone to the gastrointestinal tract. Here, naloxone competes with oxycodone for binding to the MORs on enteric neurons.[11] By displacing oxycodone from these receptors, naloxone effectively reverses or prevents the local inhibitory effects of oxycodone on gut motility and secretion.[6][19] Due to its extensive first-pass metabolism, only negligible amounts of naloxone reach the systemic circulation, thereby preserving the central analgesic effects of oxycodone.[8][10]

Quantitative Data on this compound's Efficacy

Numerous clinical studies have evaluated the efficacy of prolonged-release (PR) oxycodone/naloxone in managing pain while improving bowel function. The Bowel Function Index (BFI) is a validated patient-reported outcome measure used in many of these trials to assess the severity of OIC. A lower BFI score indicates better bowel function.

| Study/Analysis | Patient Population | Treatment Arms | Key Findings on Bowel Function |

| Pooled Analysis of two Phase III trials [6] | Moderate to severe, chronic, non-malignant pain | PR oxycodone/naloxone vs. PR oxycodone | Statistically significant improvement in BFI scores for the PR oxycodone/naloxone group compared to the PR oxycodone group. |

| 12-week, randomized, double-blind, phase III trial [6] | Moderate to severe, chronic, non-malignant pain | PR oxycodone/naloxone vs. PR oxycodone | PR oxycodone/naloxone demonstrated superior improvement in bowel function compared to PR oxycodone alone. |

| Observational Study [7] | Severe chronic pain (non-malignant and cancer) | PR oxycodone/naloxone | Mean BFI score improved from 38.2 at baseline to 15.1 after 4 weeks of treatment. |

| Spinal Cord Injury Case Study [19][20] | Spinal cord injury with chronic pain and OIC | PR oxycodone/naloxone | Decreased Patient Assessment of Constipation Symptoms (PAC-SYM) score and improved Patient Assessment of Constipation Quality of Life (PAC-QoL) score after 8 weeks. |

Experimental Protocols for Assessing Gut Motility

A variety of in vitro and in vivo models are employed to investigate the effects of compounds like this compound on gastrointestinal motility.

In Vitro Models

Organ Bath Studies:

-

Objective: To assess the direct effects of drugs on the contractility of isolated intestinal muscle strips.[21][22]

-

Methodology:

-

Segments of animal intestine (e.g., guinea pig ileum) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[23]

-

One end of the tissue is fixed, and the other is attached to a force transducer to record isometric or isotonic contractions.

-

The tissue can be subjected to electrical field stimulation to elicit neuronally mediated contractions.[22]

-

Test compounds (e.g., oxycodone, naloxone) are added to the bath in increasing concentrations to evaluate their effects on spontaneous or stimulated contractions.

-

Myenteric Plexus-Longitudinal Muscle Preparations:

-

Objective: To study the effects of drugs specifically on the enteric neurons and their influence on muscle contraction.[23]

-

Methodology:

-

The longitudinal muscle layer with the attached myenteric plexus is stripped from the underlying circular muscle of the intestine.

-

This preparation is then mounted in an organ bath, and contractility is measured as described above. This allows for the investigation of neurotransmitter release and neuronal excitability.

-

In Vivo Models

Whole Gut Transit Time:

-

Objective: To measure the overall time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.[24][25][26]

-

Methodology:

-

Animals (typically rodents) are administered a non-absorbable colored marker (e.g., carmine red or charcoal meal) via oral gavage.[24][26]

-

The time to the first appearance of the colored marker in the feces is recorded as the whole gut transit time.

-

This method can be adapted for human studies using radiopaque markers or wireless motility capsules.[27]

-

Colonic Propulsion Assay (Bead Expulsion Test):

Gastric Emptying Breath Test:

-

Objective: To non-invasively measure the rate of gastric emptying.[29][30]

-

Methodology:

-

A standardized meal containing a ¹³C-labeled substrate (e.g., spirulina) is ingested.

-

The substrate is metabolized in the small intestine, and ¹³CO₂ is absorbed into the bloodstream and then exhaled.

-

Breath samples are collected at regular intervals, and the rate of ¹³CO₂ exhalation is measured to determine the gastric emptying rate.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of μ-Opioid Receptor Activation in Enteric Neurons

The binding of an opioid agonist like oxycodone to the μ-opioid receptor, a G-protein coupled receptor (GPCR), on an enteric neuron triggers a cascade of intracellular events that ultimately inhibit neuronal activity and neurotransmitter release.

Caption: μ-Opioid receptor signaling cascade in an enteric neuron.

Competitive Antagonism by Naloxone in the Gut

In the presence of this compound, naloxone competes with oxycodone for binding to the μ-opioid receptor in the gut, thereby preventing the downstream inhibitory signaling.

References

- 1. The impact of opioid analgesics on the gastrointestinal tract function and the current management possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]